Fmoc-Arg-OH.HCl
CAS No.: 131669-11-9
Cat. No.: VC2949591
Molecular Formula: C21H25ClN4O4
Molecular Weight: 432.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131669-11-9 |
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Molecular Formula | C21H25ClN4O4 |
Molecular Weight | 432.9 g/mol |
IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |
Standard InChI | InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1 |
Standard InChI Key | GKVPGWVXDVZUBA-FERBBOLQSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Introduction
Chemical Structure and Fundamental Properties
Fmoc-Arg-OH.HCl serves as a crucial protected amino acid derivative used extensively in peptide synthesis. Its molecular structure combines the base-labile Fmoc protecting group with the unprotected side chain of arginine in its hydrochloride salt form.
Molecular Identity and Structure
Fmoc-Arg-OH.HCl has the molecular formula C21H25ClN4O4 and a molecular weight of 432.9 g/mol . It is also known by its systematic IUPAC name: (2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid hydrochloride . The compound bears the CAS registry number 131669-11-9, which uniquely identifies it in chemical databases and literature .
The structure features several key components:
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A central L-arginine core with its α-amino group protected by the Fmoc group
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An unprotected guanidine side chain
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A carboxylic acid group available for peptide bond formation
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A hydrochloride salt form that enhances stability and solubility
Structurally, the compound can be represented using various chemical identifiers:
Identifier Type | Value |
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InChI | InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m0./s1 |
InChIKey | GKVPGWVXDVZUBA-FERBBOLQSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O.Cl |
Physical and Chemical Properties
Fmoc-Arg-OH.HCl presents as a white to off-white powder with several important physicochemical properties that influence its behavior in chemical reactions and applications :
Property | Value |
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Molecular Weight | 432.9 g/mol |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 9 |
Topological Polar Surface Area | 140 Ų |
Defined Atom Stereocenter Count | 1 |
Complexity | 585 |
The compound demonstrates moderate solubility in polar aprotic solvents like DMF (dimethylformamide) and NMP (N-methyl pyrrolidone), which are commonly used in peptide synthesis protocols . Its solubility characteristics are crucial for effective coupling reactions during peptide assembly.
Synthesis and Preparation
The synthesis of Fmoc-Arg-OH.HCl involves specific chemical transformations to achieve the desired structural features while maintaining the integrity of the amino acid core.
Laboratory Synthesis Routes
The preparation of Fmoc-Arg-OH.HCl typically follows a straightforward synthetic pathway involving two main steps:
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Protection of Arginine: The α-amino group of arginine is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a suitable base, commonly diisopropylethylamine (DIEA).
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Formation of Hydrochloride Salt: The protected arginine is converted to its hydrochloride salt form through reaction with hydrochloric acid, enhancing stability and handling properties.
Applications in Peptide Synthesis
Fmoc-Arg-OH.HCl plays multiple crucial roles in peptide synthesis, contributing to both traditional and innovative approaches in this field.
Role in Conventional SPPS
In conventional solid-phase peptide synthesis (SPPS), Fmoc-Arg-OH.HCl serves as a building block for incorporating arginine residues into growing peptide chains. Its primary functions include:
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Protected Building Block: The Fmoc group provides temporary protection of the α-amino group during coupling reactions, preventing unwanted polymerization.
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Sequential Assembly: The selective removal of the Fmoc group under mild basic conditions allows for controlled, stepwise peptide assembly.
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Structural Element: Incorporation of arginine residues contributes to peptides' structural and functional properties, including cell-penetrating abilities and binding interactions.
The challenge with using Fmoc-Arg-OH.HCl in conventional SPPS lies in the reactivity of its unprotected guanidine side chain, which can participate in unwanted side reactions. This has historically led many researchers to prefer side-chain protected derivatives like Fmoc-Arg(Pbf)-OH despite their higher cost and complexity .
Minimal-Protection SPPS Strategies
Recent advances have focused on developing minimal-protection SPPS (MP-SPPS) strategies that effectively utilize side-chain unprotected amino acids like Fmoc-Arg-OH.HCl. A groundbreaking study published in 2022 demonstrated that:
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Reduced Protection Requirements: Side-chain unprotected Fmoc-Arg-OH can be successfully incorporated into peptides with proper optimization of coupling conditions .
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Environmental Advantages: The MP-SPPS approach significantly reduces the volume of trifluoroacetic acid (TFA) required for deprotection steps, addressing a major bottleneck in conventional peptide production .
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Productivity Enhancement: Implementation of MP-SPPS with Fmoc-Arg-OH.HCl resulted in a 5.3-fold productivity increase compared to conventional methods, with the crude peptide product obtained in high yield and purity .
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Greener Solvents: The approach enabled the use of trifluorotoluene, an environmentally preferable alternative to dichloromethane (DCM), as the medium for TFA-mediated peptide cleavage and side-chain deprotection .
These advancements represent a significant shift in peptide synthesis methodology, potentially transforming industrial production approaches by reducing both costs and environmental impact.
Reactivity and Coupling Chemistry
Understanding the reactivity patterns and coupling behavior of Fmoc-Arg-OH.HCl is crucial for optimizing its use in peptide synthesis.
Coupling Mechanisms and Conditions
The coupling reactions of Fmoc-Arg-OH.HCl have been extensively investigated to identify optimal conditions for efficient peptide bond formation. Key findings include:
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Coupling Agent Selection: Research has identified effective coupling agent combinations, with Oxyma Pure 3a/DIC 5 (diisopropylcarbodiimide) proving particularly suitable for coupling Fmoc-Arg(HCl)-OH 1a in peptide synthesis .
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Activation Mechanism: Mechanistic studies using NMR spectroscopy have elucidated the activation pathway, demonstrating formation of an adduct between the amino acid and carbodiimide as a key intermediate step . The mechanism proceeds through either anhydride formation or direct activation depending on the ratio of reagents used .
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Reagent Ratios: NMR studies revealed that when using different ratios of Oxyma Pure and DIC with Fmoc-Arg(HCl)-OH, the formation of DIU (diisopropylurea) remains consistent at approximately 50% after 1 hour regardless of the activating agent's pKa .
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Solvent Effects: Both DMF and NMP have proven effective as solvents for coupling reactions involving Fmoc-Arg(HCl)-OH when used with appropriate additives .
Table 1 summarizes coupling conditions investigated for Fmoc-Arg-OH.HCl reactions:
Entry | Amino Acid | Coupling Agent | Additive | Solvent | Completion Time | Coupling Efficiency |
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1 | Fmoc-Arg(HCl)-OH | DIC | Oxyma Pure (1 equiv) | DMF | 1 h | High |
2 | Fmoc-Arg(HCl)-OH | DIC | Oxyma Pure (2.5 equiv) | DMF | 1 h | High |
3 | Fmoc-Arg(HCl)-OH | DIC | Oxyma Pure (1 equiv) | NMP | 1 h | High |
4 | Fmoc-Arg(HCl)-OH | DIC | HOBt | DMF | 1 h | High |
5 | Fmoc-Arg(HCl)-OH | DIC | HOAt | DMF | 1 h | High |
6 | Fmoc-Arg(HCl)-OH | DIC | Oxyma B | DMF | 1 h | Moderate |
Side Reactions and Solutions
The unprotected guanidine side chain in Fmoc-Arg-OH.HCl presents several challenges due to potential side reactions:
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Guanidine Reactivity: The nucleophilic guanidine group can participate in unwanted reactions during peptide synthesis, potentially leading to branched products or modified side chains .
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δ-Lactam Formation: One significant side reaction involves the formation of δ-lactam structures through intramolecular cyclization reactions involving the guanidine group .
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Dimer Formation: The guanidine group can react with activated carboxylic acids of other amino acids, leading to dimer formation and reduced coupling efficiency .
Research has identified several strategies to minimize these side reactions:
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Optimized Coupling Protocols: Using specific coupling agent combinations and ratios can significantly reduce side reactions .
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Sequential Addition of Reagents: Adding coupling reagents in portions rather than all at once can protect against unwanted reactions. For example, a study demonstrated improved coupling efficiency (98.7%) when adding DIC in two portions during coupling reactions .
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Temperature Control: Monitoring and adjusting reaction temperature can help minimize side reactions while maintaining coupling efficiency .
These optimization strategies have contributed to the feasibility of using Fmoc-Arg-OH.HCl in advanced minimal-protection peptide synthesis approaches.
Comparison with Other Protected Arginine Derivatives
Fmoc-Arg-OH.HCl is one of several protected arginine derivatives available for peptide synthesis, each with distinct properties and applications.
Comparison with Fmoc-Arg(Pbf)-OH
Fmoc-Arg(Pbf)-OH represents a common alternative to Fmoc-Arg-OH.HCl, featuring protection of both the α-amino group and the side-chain guanidine functionality. Key differences include:
Feature | Fmoc-Arg-OH.HCl | Fmoc-Arg(Pbf)-OH |
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Side-chain Protection | Unprotected guanidine | Protected by Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
Molecular Weight | 432.9 g/mol | 648.8 g/mol |
Synthesis Complexity | Simpler, fewer steps | More complex, multiple steps |
Applications | Minimal-protection SPPS | Conventional SPPS |
Coupling Behavior | Requires optimization | Generally straightforward |
Cost | Lower | Higher (Pbf-Cl is expensive) |
Deprotection Requirements | Minimal | Requires TFA treatment |
A patent for improved Fmoc-Arg(Pbf)-OH synthesis describes a method that significantly reduces the amount of Pbf-Cl required from 2 equivalents to just 1.1 equivalents of arginine, addressing the high cost of this reagent and making the process more economically viable for industrial applications .
Comparison with Modified Arginine Derivatives
Several other Fmoc-protected arginine derivatives with modified side chains serve specialized roles in peptide chemistry:
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Fmoc-Arg(Me)₂-OH.HCl (Symmetric):
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Fmoc-Arg(Me)₂-OH.HCl (Asymmetric):
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Fmoc-D-Arg-OH.HCl:
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Contains the D-enantiomer of arginine rather than the natural L-form
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Same molecular weight as Fmoc-Arg-OH.HCl but opposite chirality
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Used to design protease-resistant peptides that avoid enzymatic degradation in biological systems
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These specialized derivatives expand the toolkit available to peptide chemists, enabling the creation of peptides with tailored structural and functional properties for specific research and therapeutic applications.
Recent Research Advances
Recent research has generated significant advancements in the understanding and application of Fmoc-Arg-OH.HCl in peptide synthesis.
Sustainable Peptide Synthesis Approaches
A major focus of recent research has been the development of more sustainable and efficient peptide synthesis methods using Fmoc-Arg-OH.HCl:
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Green Solvent Systems: Researchers have explored binary green solvent mixtures compatible with side-chain unprotected arginine coupling, reducing environmental impact while maintaining synthetic efficiency .
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Novel Coupling Agents: Introduction of alternative coupling agents like 1-tert-butyl-3-ethylcarbodiimide (TBEC) has expanded options for efficient and environmentally friendly arginine coupling reactions .
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Productivity Enhancements: Implementation of minimal-protection SPPS (MP-SPPS) strategies has addressed a major bottleneck in peptide production, with documented 5.3-fold productivity increases compared to conventional methods .
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Reduced TFA Requirements: New approaches have significantly reduced the volume of trifluoroacetic acid required for deprotection steps, addressing both environmental and handling concerns in peptide production .
These advances collectively represent a significant shift toward more sustainable and efficient peptide synthesis methodologies.
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